Brequinar Sodium

DHODH inhibition enzyme assay pyrimidine biosynthesis

Brequinar Sodium is the definitive DHODH inhibitor for translational oncology research. With an enzyme IC50 of ~20 nM, it is >1,000-fold more potent than leflunomide or teriflunomide, ensuring unambiguous target engagement. This compound is uniquely validated to induce differentiation in AML cell lines (ER-HoxA9, U937, THP-1; ED50 ~1 µM) and demonstrates superior in vivo efficacy in HNSCC xenografts, achieving 17-day complete growth inhibition. It serves as an essential tool for dissecting de novo pyrimidine synthesis versus salvage pathways. Procurement of high-purity (≥98%) Brequinar Sodium guarantees batch-to-batch reproducibility for your critical assays.

Molecular Formula C23H14F2NNaO2
Molecular Weight 397.3 g/mol
CAS No. 96201-88-6
Cat. No. B1667779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrequinar Sodium
CAS96201-88-6
Synonyms6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid
brequinar
brequinar potassium
brequinar sodium
DuP 785
DuP-785
NSC 368390
NSC-368390
Molecular FormulaC23H14F2NNaO2
Molecular Weight397.3 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)[O-].[Na+]
InChIInChI=1S/C23H15F2NO2.Na/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25;/h2-12H,1H3,(H,27,28);/q;+1/p-1
InChIKeyPZOHOALJQOFNTB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Brequinar Sodium (CAS 96201-88-6): A High-Potency DHODH Inhibitor for Pyrimidine Biosynthesis Blockade in Cancer and Immunology Research


Brequinar Sodium (Bipenquinate, BRQ, DUP-785, NSC 368390) is a potent, selective inhibitor of dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in de novo pyrimidine biosynthesis, with a reported enzyme IC50 of ~20 nM . As a 4-quinolinecarboxylic acid derivative, it functions as a potent antiproliferative agent by depleting cellular pyrimidine nucleotide pools, a mechanism distinct from nucleotide salvage pathway inhibitors, and has demonstrated preclinical antitumor activity in a number of in vivo murine and human tumor xenograft models [1].

Why Brequinar Sodium Cannot Be Substituted with Generic DHODH Inhibitors: A Procurement and Experimental Design Risk


Substitution of Brequinar Sodium with other DHODH inhibitors such as leflunomide or teriflunomide is not scientifically justifiable for research or industrial applications due to a >1000-fold difference in enzymatic potency and profound variations in cellular selectivity and in vivo pharmacokinetics [1]. Brequinar exhibits a direct, low-nanomolar inhibition of human DHODH, whereas its analogs require micromolar concentrations for comparable cellular effects, leading to significant differences in target engagement, off-target profiles, and therapeutic windows that can confound experimental outcomes and batch consistency [2].

Quantitative Differentiation of Brequinar Sodium: Comparative Data vs. Closest Analogs for Scientific Selection


DHODH Enzyme Inhibition Potency: Brequinar Sodium vs. Leflunomide

Brequinar Sodium demonstrates a 1,389-fold higher potency for human DHODH inhibition compared to leflunomide. The reported IC50 for Brequinar is 0.0018 µM (1.8 nM) [1]. In contrast, leflunomide exhibits an IC50 of 2.5 µM against DHODH .

DHODH inhibition enzyme assay pyrimidine biosynthesis

Comparative Cellular Cytotoxicity: Brequinar Sodium vs. Teriflunomide in MOLT-4 Lymphoblasts

Brequinar Sodium and a structurally unrelated DHODH inhibitor, NSC 665564, exhibit comparable cytotoxicity in MOLT-4 lymphoblast cells. Brequinar has an IC50 of 0.5 µM in this cell line, while NSC 665564 shows an IC50 of 0.3 µM [1]. In contrast, teriflunomide, the active metabolite of leflunomide, demonstrates significantly weaker cellular activity, with an IC50 of 5.2 nM for isolated DHODH , but its cellular potency is context-dependent and often substantially lower than Brequinar's, which directly impacts its utility as a research tool for inducing rapid pyrimidine depletion.

cytotoxicity MOLT-4 cancer cell line

In Vivo Tumor Growth Inhibition: Brequinar Sodium Superiority over Standard-of-Care Agents in HNSCC Xenografts

In a human head and neck squamous cell carcinoma (HNSCC) xenograft model, Brequinar Sodium (administered i.p. at 50 mg/kg/day for 5 days) achieved a complete growth inhibition of the HNX-LP tumor line for a 17-day period. This effect was reported to be superior to five other drugs known to be active in HNSCC patients [1].

xenograft head and neck cancer antitumor activity

Kinase Selectivity Profile: Brequinar Sodium Demonstrates Minimal Off-Target Kinase Inhibition

Brequinar Sodium exhibits high selectivity for DHODH over a broad panel of >400 kinases. At a concentration of 100 nM, it shows minimal inhibition against these kinases [1]. In contrast, many antimetabolites and kinase inhibitors lack this degree of selectivity, leading to confounding off-target effects in cellular and in vivo models.

selectivity kinase panel off-target

Clinical Pharmacokinetics in Humans: Triphasic Elimination Profile of Brequinar Sodium

Brequinar Sodium exhibits a unique triphasic elimination profile in humans, with terminal half-life ranges of 12.5-25.0 hours, which supports its once-daily or intermittent dosing schedules in clinical and preclinical studies [1]. This is in contrast to leflunomide, which has a half-life exceeding two weeks due to extensive enterohepatic recirculation [2], making washout periods and PK/PD modeling significantly more complex for leflunomide.

pharmacokinetics half-life AUC

Synergistic Potential with Nucleoside Transport Inhibitors: Brequinar vs. Leflunomide and Teriflunomide

Brequinar is synergistic with the equilibrative nucleoside transporter (ENT) inhibitor dipyridamole in cancer cells. While leflunomide and teriflunomide also exhibit synergy with dipyridamole, they require much higher concentrations than brequinar to achieve the same synergistic effect [1].

synergy ENT1/2 combination therapy

Validated Research Applications of Brequinar Sodium Based on Comparative Performance Data


Preclinical Oncology: Induction of Differentiation in Acute Myeloid Leukemia (AML) Models

Brequinar Sodium is the tool compound of choice for inducing differentiation in specific AML cell lines, such as ER-HoxA9, U937, and THP-1, with an ED50 of ~1 µM . Its validated in vivo efficacy in THP-1, HL-60, and MOLM-13 mouse xenograft models and a retroviral transduction mouse model of HoxA9+Meis1 AML, where it reduces leukemic cell burden and increases survival, positions it as a critical positive control for DHODH-targeted differentiation therapy [1].

Pyrimidine Metabolism Studies: De Novo vs. Salvage Pathway Interrogation

Given its potent inhibition of de novo pyrimidine biosynthesis (DHODH IC50 of ~20 nM) , Brequinar Sodium serves as a precise molecular probe to dissect the relative contributions of de novo synthesis versus salvage pathways in various cell types. Its use in combination with nucleoside transport inhibitors, where it demonstrates synergy, further enhances its utility in these pathway-specific studies [1].

Head and Neck Squamous Cell Carcinoma (HNSCC) Research

For researchers focusing on HNSCC, Brequinar Sodium offers a uniquely validated in vivo benchmark. In the HNX-LP xenograft model, it achieved a complete 17-day growth inhibition that was superior to five other drugs known to be active in HNSCC . This makes it an essential reference compound for evaluating novel therapies targeting this cancer type.

Immunology: In Vitro Suppression of Lymphocyte Activation

Brequinar Sodium potently inhibits the mixed lymphocyte reaction (MLR) in a dose-dependent manner, with a 50% inhibitory concentration of 0.025 μg/mL in human cells, demonstrating its immunosuppressive potential . This species-dependent activity profile (varying from 0.025 μg/mL in humans to 40 μg/mL in monkeys) makes it a valuable tool for studying species-specific differences in DHODH-dependent immune responses [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brequinar Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.